molecular formula C9H15Cl2N3O2 B7456109 3-{5h,6h,7h,8h-Imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride

3-{5h,6h,7h,8h-Imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride

Cat. No.: B7456109
M. Wt: 268.14 g/mol
InChI Key: LTQRLRZPGIYDOC-UHFFFAOYSA-N
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Description

3-{5H,6H,7H,8H-Imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride is a chemical compound with the molecular formula C9H13N3O22HCl It is a derivative of imidazo[1,2-a]pyrazine, a bicyclic nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5H,6H,7H,8H-Imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyrazine Core: The imidazo[1,2-a]pyrazine core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminopyrazine and an aldehyde or ketone. This reaction is often carried out in the presence of a catalyst, such as a Lewis acid, under reflux conditions.

    Introduction of the Propanoic Acid Moiety: The propanoic acid group can be introduced via a nucleophilic substitution reaction. This involves reacting the imidazo[1,2-a]pyrazine core with a suitable alkyl halide, such as 3-bromopropanoic acid, in the presence of a base like potassium carbonate.

    Formation of the Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the imidazo[1,2-a]pyrazine ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed on the imidazo[1,2-a]pyrazine ring using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the propanoic acid moiety. Reagents such as alkyl halides and bases are commonly used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Alkyl halides, bases like potassium carbonate; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced imidazo[1,2-a]pyrazine derivatives.

    Substitution: Formation of substituted propanoic acid derivatives.

Scientific Research Applications

3-{5H,6H,7H,8H-Imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in the body.

    Biology: It is used in biochemical assays to study enzyme kinetics and inhibition.

    Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.

    Industry: It is used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-{5H,6H,7H,8H-Imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrazine core can bind to active sites of enzymes, inhibiting their activity. This binding is often facilitated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The propanoic acid moiety can also participate in interactions with amino acid residues in the active site, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrazine Derivatives: Compounds with similar core structures but different substituents, such as 3-{5H,6H,7H,8H-Imidazo[1,2-a]pyrazin-3-yl}acetic acid.

    Pyrazine Derivatives: Compounds like 2,3-dimethylpyrazine and 2,5-dimethylpyrazine, which have simpler structures but share some chemical properties.

Uniqueness

3-{5H,6H,7H,8H-Imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride is unique due to its combination of the imidazo[1,2-a]pyrazine core and the propanoic acid moiety. This combination imparts specific chemical and biological properties that are not observed in simpler pyrazine derivatives. The presence of the dihydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.2ClH/c13-9(14)2-1-7-5-11-8-6-10-3-4-12(7)8;;/h5,10H,1-4,6H2,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQRLRZPGIYDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2CCC(=O)O)CN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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